An In-depth Technical Guide to 4,4'-Trimethylenebis(1-methylpiperidine)
An In-depth Technical Guide to 4,4'-Trimethylenebis(1-methylpiperidine)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 4,4'-Trimethylenebis(1-methylpiperidine). Designed for professionals in research and drug development, this document synthesizes established data with expert insights to facilitate a deeper understanding and practical application of this intriguing bis-piperidine compound.
Introduction: Unveiling a Molecule of Potential
4,4'-Trimethylenebis(1-methylpiperidine), with its distinct architecture featuring two N-methylated piperidine rings linked by a propyl chain, represents a compelling scaffold for scientific exploration. While specific research on this exact molecule is not extensively published, its structural components—the N-methylpiperidine moiety and the bis-piperidine framework—are well-characterized in medicinal chemistry and materials science. This guide will leverage this broader knowledge to provide a robust technical profile, highlighting its known characteristics and exploring its yet-to-be-realized potential.
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its ability to impart desirable pharmacokinetic properties. The duplication of this ring system, as seen in bis-piperidine compounds, opens avenues for creating molecules with unique spatial arrangements and the capacity for bivalent interactions with biological targets. The N-methylation of the piperidine nitrogens further refines the molecule's properties, influencing its basicity, nucleophilicity, and steric profile.
This guide will navigate the known chemical landscape of this compound and venture into predictive analysis based on the well-established principles of organic chemistry and pharmacology, offering a solid foundation for future research and development endeavors.
Physicochemical Properties: A Quantitative Overview
A solid understanding of a compound's physical and chemical properties is fundamental to its application in any scientific discipline. The following table summarizes the key physicochemical data for 4,4'-Trimethylenebis(1-methylpiperidine).
| Property | Value | Source |
| IUPAC Name | 4,4'-(Propane-1,3-diyl)bis(1-methylpiperidine) | - |
| CAS Number | 64168-11-2 | [1] |
| Molecular Formula | C₁₅H₃₀N₂ | [1] |
| Molecular Weight | 238.41 g/mol | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | - |
| Melting Point | 13 °C (lit.) | [1] |
| Boiling Point | 215 °C at 50 mmHg (lit.) | [1] |
| Density | 0.896 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.482 (lit.) | [1] |
Expert Insights: The low melting point suggests that this compound can be conveniently handled as a liquid at or slightly above room temperature. Its relatively high boiling point indicates low volatility under standard conditions. The density being less than water is a typical characteristic for such organic molecules. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.
Synthesis and Characterization: Crafting and Confirming the Structure
Proposed Synthetic Pathway
A logical approach involves the reductive amination of 4,4'-trimethylenedipiperidine with formaldehyde. This well-established reaction, known as the Eschweiler-Clarke reaction, is a robust method for the methylation of primary and secondary amines.
Figure 1: Proposed synthesis of 4,4'-Trimethylenebis(1-methylpiperidine).
Experimental Protocol (Hypothetical):
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4'-trimethylenedipiperidine.
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Reagent Addition: Add an excess of aqueous formaldehyde, followed by the slow addition of formic acid. The reaction is typically exothermic.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC-MS).
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Workup: Cool the reaction mixture and make it basic by the addition of a suitable base (e.g., NaOH).
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Extraction: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
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Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Spectroscopic Characterization (Predicted)
The confirmation of the structure of the synthesized 4,4'-Trimethylenebis(1-methylpiperidine) would rely on standard spectroscopic techniques. Based on the known spectra of related compounds, the following spectral characteristics are anticipated:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-methyl protons as a singlet, along with multiplets for the piperidine ring protons and the propyl linker protons.
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¹³C NMR: The carbon NMR spectrum should display distinct signals for the N-methyl carbons, the carbons of the piperidine rings, and the carbons of the trimethylene bridge.
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Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (238.41 g/mol ). Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the piperidine rings.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show C-H stretching vibrations for the aliphatic components and the absence of N-H stretching bands, confirming the tertiary nature of the amine.
Reactivity and Chemical Behavior
The chemical reactivity of 4,4'-Trimethylenebis(1-methylpiperidine) is primarily dictated by the two tertiary amine functionalities.
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Basicity: The nitrogen atoms possess lone pairs of electrons, rendering the molecule basic. It will readily react with acids to form the corresponding ammonium salts. This property is crucial for its potential use as a base catalyst in organic synthesis.
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Nucleophilicity: The nitrogen atoms can also act as nucleophiles, participating in reactions with electrophiles. For instance, it can be quaternized by reaction with alkyl halides.
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Catalytic Activity: The unmethylated parent compound, 4,4'-trimethylenedipiperidine, has been demonstrated to be an effective and greener alternative to piperidine as a catalyst in organic reactions such as the synthesis of N-methyl imines.[2] It is plausible that 4,4'-Trimethylenebis(1-methylpiperidine) could also exhibit catalytic activity in various base-catalyzed transformations.
Potential Applications in Research and Drug Development
The unique structural features of 4,4'-Trimethylenebis(1-methylpiperidine) suggest a range of potential applications, particularly in the fields of medicinal chemistry and materials science.
Pharmacological Potential
The bis-piperidine motif is present in a number of biologically active compounds. Research into other bis-piperidine derivatives has revealed a spectrum of pharmacological activities, offering promising directions for the investigation of 4,4'-Trimethylenebis(1-methylpiperidine).
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Analgesic and Anticonvulsant Activity: Several studies have reported the synthesis and pharmacological evaluation of piperidine and bis-piperidine derivatives as potent analgesic and anticonvulsant agents.[3][4] The structural similarity of 4,4'-Trimethylenebis(1-methylpiperidine) to these compounds makes it a candidate for screening in these therapeutic areas.
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Anticancer and Antimicrobial Properties: The piperidine scaffold is a key component in numerous anticancer and antimicrobial drugs. The bis-piperidine structure could offer enhanced binding affinity or novel mechanisms of action against relevant biological targets.
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Central Nervous System (CNS) Activity: The lipophilic nature of the molecule suggests potential for crossing the blood-brain barrier, making it a candidate for targeting CNS disorders.
Applications in Synthesis and Materials Science
Beyond its potential pharmacological applications, 4,4'-Trimethylenebis(1-methylpiperidine) can serve as a valuable building block and functional molecule in other areas of chemistry.
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Synthesis of Complex Molecules: It has been utilized in the synthesis of di-, tri-, and tetracationic monomeric and homodimeric monomethine cyanine dyes, which have applications in nucleic acid detection.[1]
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Structure-Directing Agents: This compound can act as a structure-directing agent in the synthesis of porous materials.[1]
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Ionic Liquids: It is a precursor for the synthesis of piperidine-based dicationic ionic liquids.[1]
Safety and Handling
While specific toxicity data for 4,4'-Trimethylenebis(1-methylpiperidine) is not available, it is prudent to handle it with the care afforded to other tertiary amines.
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Hazard Classification: Based on similar compounds, it is likely to be classified as an irritant to the skin, eyes, and respiratory system.
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Handling Precautions: Standard laboratory safety precautions should be observed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Conclusion and Future Directions
4,4'-Trimethylenebis(1-methylpiperidine) is a molecule with considerable untapped potential. While its fundamental physicochemical properties are known, a significant opportunity exists for further research into its synthesis, reactivity, and applications. The insights provided in this guide, drawn from the well-established chemistry of its constituent moieties, offer a solid framework for initiating such investigations.
Future research should focus on:
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Developing and optimizing a robust synthetic protocol.
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Comprehensive spectroscopic characterization to provide a definitive set of reference data.
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Systematic evaluation of its pharmacological properties across a range of biological targets.
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Exploration of its utility as a catalyst and a building block in materials science.
By building upon the foundational knowledge presented here, the scientific community can unlock the full potential of this versatile bis-piperidine compound.
References
- Ansari S, Arif S, Mushtaq N, Ahmed A, Akhtar S, et al. (2017) Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. J Dev Drugs 6: 170.
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ResearchGate. Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. [Link]
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ResearchGate. 4,4′-Trimethylenedipiperidine, a safe and greener alternative for piperidine, catalyzed the synthesis of N-methyl imines. [Link]
